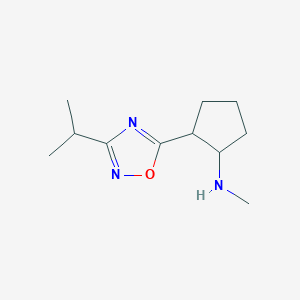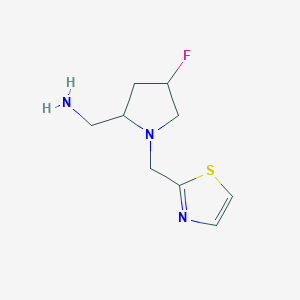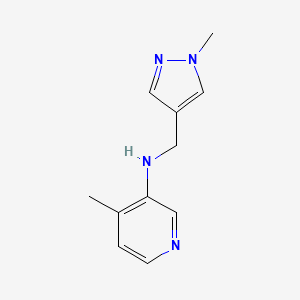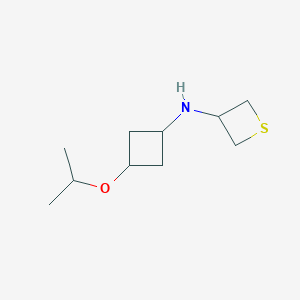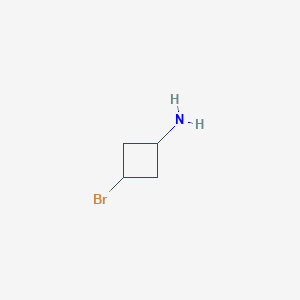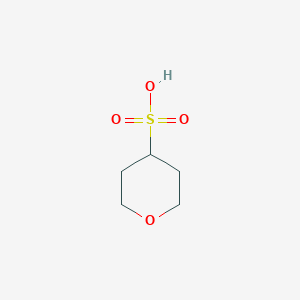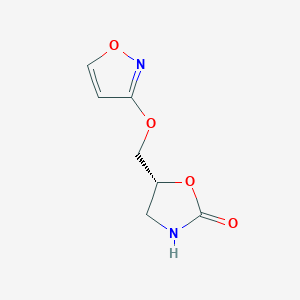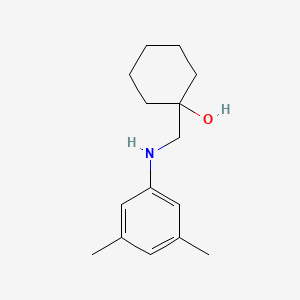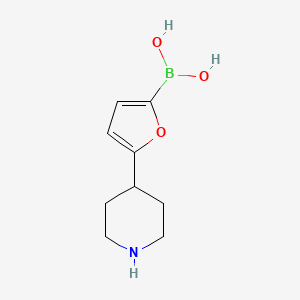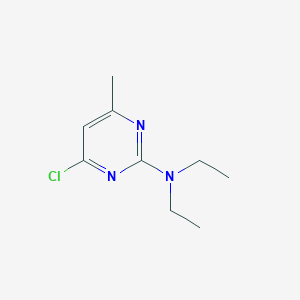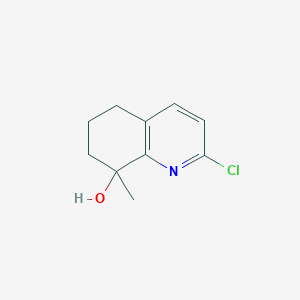
2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol is a chemical compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the eighth position, and a hydroxyl group at the eighth position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are used in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure selective chlorination at the second position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
化学反応の分析
Types of Reactions
2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the chlorine atom, using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-one.
Reduction: Formation of 2-methyl-5,6,7,8-tetrahydroquinolin-8-ol.
Substitution: Formation of 2-substituted-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol derivatives.
科学的研究の応用
2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiproliferative effects on cancer cells.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce mitochondrial membrane depolarization and cellular reactive oxygen species (ROS) production in cancer cells, leading to cell cycle arrest and apoptosis . The compound may also interact with various enzymes and receptors, modulating their activity and affecting cellular processes.
類似化合物との比較
Similar Compounds
2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine: Lacks the chlorine atom and hydroxyl group, resulting in different chemical properties and biological activities.
5,6,7,8-Tetrahydroquinoline: Lacks the chlorine and methyl groups, leading to distinct reactivity and applications.
Uniqueness
2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol is unique due to the presence of both chlorine and hydroxyl groups, which confer specific chemical reactivity and biological activity. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable molecule in scientific research.
特性
分子式 |
C10H12ClNO |
|---|---|
分子量 |
197.66 g/mol |
IUPAC名 |
2-chloro-8-methyl-6,7-dihydro-5H-quinolin-8-ol |
InChI |
InChI=1S/C10H12ClNO/c1-10(13)6-2-3-7-4-5-8(11)12-9(7)10/h4-5,13H,2-3,6H2,1H3 |
InChIキー |
YQRXULPVMPCWCT-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC2=C1N=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13344573.png)

